4-(2,4-Dinitrobenzyl)pyridine

Descripción general

Descripción

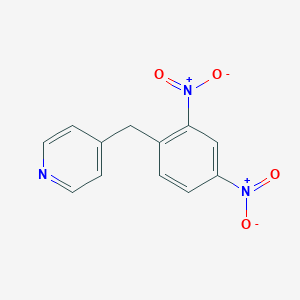

4-(2,4-Dinitrobenzyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a 2,4-dinitrobenzyl group. This compound is known for its photochromic properties, which means it can change color when exposed to light. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dinitrobenzyl)pyridine typically involves the nitration of benzylpyridine. The process begins with the addition of benzylpyridine to sulfuric acid in an ice bath, followed by the dropwise addition of fuming nitric acid while maintaining a temperature below 10°C. The reaction mixture is then allowed to stand at room temperature before being heated in a water bath. The product is isolated by pouring the reaction mixture into crushed ice and neutralizing with aqueous ammonia .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2,4-Dinitrobenzyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of halogenated or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C₁₂H₉N₃O₄

- Molecular Weight: 259.22 g/mol

- CAS Number: 1603-85-6

The compound features a pyridine ring substituted with a 2,4-dinitrobenzyl group. Its photochromic behavior is attributed to intramolecular proton transfer mechanisms activated by light exposure. This property is crucial for applications in molecular switches and biological imaging.

Chemistry

4-(2,4-Dinitrobenzyl)pyridine serves as a model compound in studies of photoinduced reactions and molecular switches. Its ability to undergo color changes makes it valuable for understanding light-induced chemical processes.

Key Studies:

- Research indicates that the compound can facilitate proton transfer reactions, making it a candidate for developing light-activated molecular devices .

Biology

In biological contexts, this compound is explored for its potential in cellular imaging and as a probe for studying dynamic processes within cells. Its photochromic nature allows researchers to visualize cellular events in real-time.

Case Study:

- A study demonstrated the use of this compound in live cell imaging, where its fluorescence properties enabled tracking of cellular components under varying light conditions .

Medicine

In the medical field, this compound is investigated for its role in drug delivery systems and photodynamic therapy (PDT). The ability to activate the compound with light offers controlled release mechanisms for therapeutic agents.

Research Findings:

- The compound has been evaluated as a potential photosensitizer in PDT, showing promise in targeting cancer cells while minimizing damage to surrounding healthy tissue .

Industrial Applications

The compound is also applied in the development of optical storage devices and rewritable photomemory materials due to its unique photochromic properties.

Industrial Use Case:

Mecanismo De Acción

The mechanism of action of 4-(2,4-Dinitrobenzyl)pyridine involves photoinduced intramolecular proton transfer (PIPT). Upon exposure to ultraviolet light, the compound undergoes a structural change, resulting in the formation of different photoproducts, including an N-H quinoid tautomer, an aci-nitro acid isomer, and an aci-nitro anion. These photoproducts exhibit distinct absorption properties, making the compound useful in various photochromic applications .

Comparación Con Compuestos Similares

2-(2,4-Dinitrobenzyl)pyridine: Another isomer with similar photochromic properties but different structural arrangement.

2,4,2’,4’-Tetranitrodiphenylmethane: A compound with multiple nitro groups, exhibiting similar photochromic behavior.

Uniqueness: 4-(2,4-Dinitrobenzyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and photochromic properties. The position of the nitro groups plays a crucial role in the efficiency of the photoinduced intramolecular proton transfer, making it distinct from other similar compounds .

Actividad Biológica

4-(2,4-Dinitrobenzyl)pyridine, also referred to as 2-(2,4-dinitrobenzyl)pyridine, is a synthetic organic compound characterized by a pyridine ring substituted with a 2,4-dinitrobenzyl group. This compound has garnered interest due to its unique structural properties and potential biological activities. The presence of nitro groups in the benzyl moiety is particularly significant, as these groups can influence the compound's electronic properties and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromopyridine with 2,4-dinitrobenzyl chloride in the presence of bases such as sodium carbonate or potassium hydroxide. This method allows for the formation of the target compound through nucleophilic substitution reactions that exploit the reactivity of the nitro groups present in the dinitrobenzyl moiety.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, compounds with similar structures have been associated with various biological effects, including antimicrobial and anticancer properties. The dinitrobenzyl group may contribute to these activities through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways .

Antimicrobial Properties

Studies have highlighted that pyridine derivatives often exhibit significant antimicrobial activity. For instance, pyridine compounds have been noted for their effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of heterocycles like pyridine enhances the therapeutic properties of these compounds .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2,4-Dinitrobenzyl)pyridine | Pyridine ring with a 2,4-dinitrobenzyl group | Potential antimicrobial effects |

| Other pyridine derivatives | Varied substituents on pyridine | Antimicrobial, antiviral, anticancer |

Antioxidant Activity

The antioxidant potential of this compound has not been extensively studied; however, related compounds have shown promise in scavenging free radicals and reducing oxidative stress. The antioxidant activity is often attributed to the ability of nitro groups to facilitate electron transfer processes .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Proton Tautomerism : This phenomenon allows for reversible structural changes that could influence biological interactions.

- Photoisomerization : The compound exhibits photochromic properties that could be leveraged for light-activated biological applications .

Case Studies

- Antimicrobial Activity : In a comparative study on various pyridine derivatives, it was found that those containing electron-withdrawing groups like nitro showed enhanced activity against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 2.18 to 3.08 μM/mL against Staphylococcus aureus and Candida albicans .

- Antioxidant Studies : A study involving metal complexes derived from dinitrophenylhydrazine indicated that while these complexes exhibited higher antioxidant activity than their ligands, further exploration into similar complexes involving this compound could yield insights into its potential antioxidant properties .

Propiedades

IUPAC Name |

4-[(2,4-dinitrophenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-14(17)11-2-1-10(12(8-11)15(18)19)7-9-3-5-13-6-4-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNNEUAACIBIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398202 | |

| Record name | 4-(2,4-Dinitrobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-85-6 | |

| Record name | 4-(2,4-Dinitrobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper regarding 4-(2,4-Dinitrobenzyl)pyridine?

A1: The research paper investigates the phenomenon of photoinduced intramolecular proton transfer in this compound, alongside its isomer 2-(2,4-dinitrobenzyl)pyridine. While the abstract provided doesn't delve into specific findings, it suggests the researchers were interested in understanding how light absorption triggers proton movement within the molecule. This type of study is crucial for understanding the photochemical properties of compounds, which can have implications in fields like materials science and photochemistry [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.